5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine is an organic compound belonging to the oxadiazole family This compound is characterized by the presence of a chloro-substituted phenyl ring and an oxadiazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chloro-4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The oxadiazole ring can interact with various biological macromolecules, altering their function and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenyl isocyanate
- 2-Chloro-5-methylphenyl isocyanate
- 2-Chloro-4-methylphenyl isothiocyanate
Uniqueness
5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other chloro-substituted phenyl compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H8ClN3O |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-(2-chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3O/c1-5-2-3-6(7(10)4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
SGTCPMPEBSFRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)N)Cl |
Origin of Product |
United States |
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